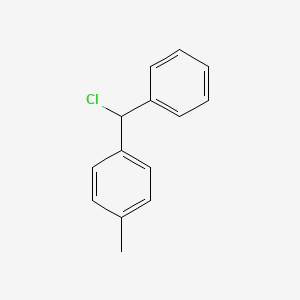

4-Methylbenzhydryl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[chloro(phenyl)methyl]-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNSKPOVJIKVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405110 | |

| Record name | 4-Methylbenzhydryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779-14-6 | |

| Record name | 4-Methylbenzhydryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylbenzhydryl Chloride: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzhydryl chloride, with the Chemical Abstracts Service (CAS) number 779-14-6 , is a substituted aromatic halide of significant interest in the field of organic synthesis, particularly in the development of pharmaceuticals and peptidomimetics. Its chemical structure, featuring a benzhydryl moiety with a methyl group on one of the phenyl rings, imparts specific reactivity that makes it a valuable building block. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 779-14-6 | [1] |

| Molecular Formula | C₁₄H₁₃Cl | [1] |

| Molecular Weight | 216.71 g/mol | [1] |

| Boiling Point | 313 °C | [1] |

| Density | 1.098 g/cm³ | [1] |

| Flash Point | 138 °C | [1] |

| Refractive Index | 1.575 | [1] |

| LogP | 4.32320 | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the chlorination of its corresponding alcohol, 4-Methylbenzhydrol. This transformation can be achieved using various chlorinating agents. Two general and effective methods are presented below.

Experimental Protocol 1: Chlorination using Thionyl Chloride

This method is a common and efficient way to convert secondary alcohols to their corresponding chlorides with good yields.

Materials:

-

4-Methylbenzhydrol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 4-Methylbenzhydrol in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of thionyl chloride in anhydrous dichloromethane dropwise to the stirred solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench any remaining thionyl chloride by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or crystallization from a suitable solvent like light petroleum/hexane.[2]

Experimental Protocol 2: Chlorination using Hydrogen Chloride Gas

This method provides a direct route to the chloride from the alcohol using hydrogen chloride gas.

Materials:

-

4-Methylbenzhydrol

-

Anhydrous Dichloromethane (CH₂Cl₂) or Benzene/Petroleum Ether

-

Anhydrous Calcium Chloride (CaCl₂)

-

Dry Hydrogen Chloride (HCl) gas

-

Gas dispersion tube

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Vacuum distillation apparatus

Procedure:

-

Dissolve the 4-Methylbenzhydrol in either anhydrous dichloromethane or a mixture of benzene and petroleum ether in a round-bottom flask containing anhydrous calcium chloride and a magnetic stirrer.[2]

-

Bubble dry hydrogen chloride gas through the stirred solution using a gas dispersion tube.[2]

-

Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[2]

-

Upon completion of the reaction, remove the solvent and excess HCl by distillation under reduced pressure.[2]

-

The resulting crude this compound can be purified by vacuum distillation.[2]

Reactivity and Applications in Drug Development

The primary utility of this compound in the context of drug development and research lies in its role as a reactive intermediate, particularly when immobilized on a polymer support. The resulting resin is a cornerstone of solid-phase peptide synthesis (SPPS).

This compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a precursor to 4-Methylbenzhydrylamine (MBHA) resin, a widely used solid support for the synthesis of peptide amides via the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The benzhydryl chloride functional group on the resin allows for the attachment of the first amino acid.

The key advantages of using resins derived from this compound include:

-

Acid Lability: The linkage of the peptide to the resin is stable under the basic conditions used for Fmoc deprotection but can be cleaved under acidic conditions to release the final peptide amide. The 4-methyl group increases the acid lability compared to the unsubstituted benzhydryl resin.

-

Versatility: These resins are suitable for the attachment of not only amines to form peptide amides but also alcohols, thiols, and phenols.

Experimental Protocol: Cleavage of Peptide from MBHA Resin

The final step in SPPS is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups.

Materials:

-

Peptide-bound MBHA resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (TIS), ethanedithiol (EDT))

-

Cold diethyl ether

-

Sintered glass funnel

-

Centrifuge and centrifuge tubes

Procedure:

-

Thoroughly dry the peptide-bound resin under vacuum.

-

In a well-ventilated fume hood, prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing sensitive residues like cysteine or methionine, other scavengers such as EDT may be added.

-

Add the cleavage cocktail to the dried resin (typically 10-20 mL per gram of resin).

-

Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

-

Filter the resin using a sintered glass funnel and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Relationship Diagram for Synthesis and Application

Safety and Handling

This compound and related benzhydryl compounds should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Some chloro-substituted benzhydryl compounds are known to cause severe skin irritation.[2] In case of contact, wash the affected area immediately with plenty of soap and water. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

References

An In-depth Technical Guide to 4-Methylbenzhydryl Chloride: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylbenzhydryl chloride (4-MBC), a valuable chemical intermediate. The document details its chemical structure, key identifiers, and physical properties. Furthermore, it outlines two primary synthetic routes for its preparation: a two-step process involving Friedel-Crafts acylation followed by reduction and chlorination, and a direct chlorination of 4-methylbenzhydrol. Detailed experimental protocols for each synthetic step are provided, and all quantitative data is summarized in structured tables for ease of comparison. A logical workflow for the two-step synthesis is also presented as a Graphviz diagram.

Chemical Structure and Identification

This compound, also known by its IUPAC name 1-(chloro(phenyl)methyl)-4-methylbenzene, is a diarylmethane derivative. The structure features a central methane carbon atom substituted with a hydrogen atom, a chlorine atom, a phenyl group, and a 4-methylphenyl (p-tolyl) group.

| Identifier | Value | Citation |

| IUPAC Name | 1-(chloro(phenyl)methyl)-4-methylbenzene | |

| CAS Number | 779-14-6 | |

| Molecular Formula | C₁₄H₁₃Cl | [1] |

| Molecular Weight | 216.71 g/mol | [1] |

| Synonyms | This compound, p-Methylbenzhydryl chloride, 1-(p-Tolyl)-1-phenylethyl chloride |

Synthesis of this compound

Two principal synthetic pathways are commonly employed for the preparation of this compound.

Route 1: Two-Step Synthesis from Toluene and Benzoyl Chloride

This route involves the initial formation of 4-methylbenzophenone via a Friedel-Crafts acylation, followed by its reduction to 4-methylbenzhydrol, and subsequent chlorination to the final product.

Route 2: Direct Chlorination of 4-Methylbenzhydrol

This is a more direct approach where the precursor alcohol, 4-methylbenzhydrol, is converted to the corresponding chloride.

Experimental Protocols

Route 1: Two-Step Synthesis

This reaction is a classic example of electrophilic aromatic substitution, where the acylium ion generated from benzoyl chloride and a Lewis acid catalyst attacks the electron-rich toluene ring. The para-substituted product is the major isomer due to steric hindrance.[2][3][4]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (AlCl₃) and anhydrous toluene.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of benzoyl chloride in anhydrous toluene from the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time to ensure complete reaction.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with water, then with a sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-methylbenzophenone.

-

The crude product can be purified by vacuum distillation or recrystallization.

| Reactant/Reagent | Molar Ratio | Typical Conditions | Reported Yield |

| Toluene | Excess | Reflux | High |

| Benzoyl Chloride | 1 | Reflux | High |

| Aluminum Chloride | ~1.1 | 0°C to Reflux | High |

The reduction of the ketone to the corresponding secondary alcohol can be efficiently achieved using sodium borohydride (NaBH₄) in an alcoholic solvent.[5][6][7]

Experimental Protocol (Adapted from Benzophenone Reduction):

-

In a round-bottom flask, dissolve 4-methylbenzophenone in methanol.

-

In a separate container, prepare a solution of sodium borohydride in a small amount of aqueous sodium hydroxide.

-

Slowly add the sodium borohydride solution to the stirred solution of 4-methylbenzophenone.

-

After the addition is complete, continue stirring at room temperature or with gentle heating to drive the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

To the residue, add water and a suitable organic solvent for extraction (e.g., toluene or ethyl acetate).

-

Adjust the pH to 5-6 with a dilute acid (e.g., acetic acid).

-

Separate the organic layer, and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-methylbenzhydrol.

| Reactant/Reagent | Molar Ratio (Ketone:NaBH₄) | Solvent | Temperature | Reaction Time | Reported Yield (for Benzophenone) |

| 4-Methylbenzophenone | 1 : 0.26 | Methanol | 35°C to Reflux | 1.5 hours | ~95%[5] |

| Sodium Borohydride |

Route 2: Direct Chlorination of 4-Methylbenzhydrol

The conversion of the secondary alcohol to the alkyl chloride can be accomplished using various chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice.[8]

Experimental Protocol (Adapted from Benzhydrol Chlorination):

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 4-methylbenzhydrol in an anhydrous solvent such as dichloromethane.

-

Slowly add thionyl chloride to the solution with stirring. The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas.

-

After the addition is complete, stir the reaction mixture at a specified temperature (e.g., 40°C) for a few hours until the reaction is complete (monitored by TLC).[8]

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the residue in a suitable solvent and wash with water, followed by a dilute sodium bicarbonate solution, and then brine to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

| Reactant/Reagent | Molar Ratio (Alcohol:SOCl₂) | Solvent | Temperature | Reaction Time | Reported Yield (for Benzhydrol) |

| 4-Methylbenzhydrol | 1 : ~2.4 | Dichloromethane | 40°C | 3 hours | 90%[8] |

| Thionyl Chloride |

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the two-step synthesis of this compound (Route 1).

Caption: Two-step synthesis workflow for this compound.

Conclusion

This technical guide has detailed the chemical structure and primary synthetic routes for this compound. The provided experimental protocols, adapted from reliable literature for analogous compounds, offer a solid foundation for the laboratory preparation of this important chemical intermediate. The two-step synthesis starting from toluene and benzoyl chloride is a versatile approach, while the direct chlorination of 4-methylbenzhydrol provides a more concise pathway if the precursor alcohol is readily available. Researchers and professionals in drug development can utilize this information for the efficient synthesis and application of this compound in their work.

References

- 1. Page loading... [guidechem.com]

- 2. Solved Friedel Crafts Acylation For this assignment, the | Chegg.com [chegg.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. youtube.com [youtube.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. zenodo.org [zenodo.org]

- 8. ijpsr.com [ijpsr.com]

The 4-Methylbenzhydryl (Mbh) Group: A Technical Guide to Amine Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realms of medicinal chemistry and drug development, the strategic use of protecting groups is paramount. The selective masking and demasking of reactive functional groups, such as amines, is a critical component for achieving high-yielding and clean transformations. The 4-Methylbenzhydryl (Mbh) group, a member of the benzhydryl family of protecting groups, offers a valuable tool for the temporary protection of primary and secondary amines. Its acid-labile nature allows for deprotection under conditions that can be orthogonal to other common protecting groups. This technical guide provides an in-depth overview of the application of 4-Methylbenzhydryl chloride as a protecting group for amines, covering its introduction, stability, and cleavage, supported by experimental protocols and comparative data.

The 4-Methylbenzhydryl protecting group is structurally similar to the more common benzhydryl (diphenylmethyl) group, with the addition of a methyl group on one of the phenyl rings. This modification can subtly influence the group's electronic properties and, consequently, its stability and cleavage kinetics. While extensively utilized in solid-phase peptide synthesis (SPPS) for the protection of the side-chain amides of asparagine and glutamine, its application in solution-phase synthesis as a direct N-protecting group is less documented but holds significant potential.

Chemical Properties and Principles

The utility of the 4-Methylbenzhydryl group stems from its ability to be introduced under standard nucleophilic substitution conditions and removed via acid-catalyzed hydrolysis. The stability of the resulting 4-methylbenzhydryl cation intermediate plays a crucial role in the deprotection step.

Protection of Amines: The introduction of the 4-Methylbenzhydryl group onto a primary or secondary amine is typically achieved by a nucleophilic substitution reaction between the amine and this compound. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated.

Deprotection of N-(4-Methylbenzhydryl) Amines: The cleavage of the N-Mbh bond is most commonly accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA). The mechanism involves protonation of the nitrogen atom, followed by the departure of the stabilized 4-methylbenzhydryl carbocation. The presence of the methyl group, an electron-donating group, can facilitate this cleavage compared to the unsubstituted benzhydryl group. In some cases, catalytic hydrogenolysis can also be employed for deprotection, analogous to other benzyl-type protecting groups.

Quantitative Data Summary

While specific quantitative data for the solution-phase protection and deprotection of a wide range of amines with this compound is not extensively tabulated in the literature, the following tables provide representative data based on analogous reactions and related protecting groups to guide synthetic planning.

Table 1: Representative Conditions for Amine Protection with Benzhydryl-type Chlorides

| Amine Substrate | Protecting Group Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Primary Alkylamine | This compound | Triethylamine | Dichloromethane | 25 | 12-24 | 80-95 (estimated) |

| Secondary Alkylamine | This compound | Diisopropylethylamine | Acetonitrile | 25 | 18-36 | 75-90 (estimated) |

| Aniline | This compound | Potassium Carbonate | N,N-Dimethylformamide | 50 | 24-48 | 60-80 (estimated) |

Table 2: Comparison of Deprotection Conditions for N-Benzhydryl and Related Protecting Groups

| Protecting Group | Reagent(s) | Solvent | Temp. (°C) | Time | Notes |

| 4-Methylbenzhydryl (Mbh) | Trifluoroacetic Acid (TFA) | Dichloromethane | 25 | 1-4 h | Cleavage is generally clean. Scavengers like triethylsilane can be beneficial. |

| 4-Methylbenzhydryl (Mbh) | HBr (in situ), Silyl Bromide | Trifluoroacetic Acid | 0 | < 1 h | A novel, rapid cleavage reagent.[1] |

| Benzhydryl (Dpm) | Catalytic Hydrogenolysis (H₂, Pd/C) | Methanol / Ethyl Acetate | 25 | 12-24 h | A common method for benzyl-type groups. |

| Benzhydryl (Dpm) | 2,3-Dichloro-5,6-dicyano-benzoquinone (DDQ), then H⁺ | Benzene, then aq. acid | 60, then 25 | 1-2 h, then 6 h | Oxidative deprotection followed by hydrolysis. |

| Benzyl (Bn) | Catalytic Hydrogenolysis (H₂, Pd/C) | Methanol / Ethanol | 25 | 4-16 h | Standard deprotection for the benzyl group. |

| tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | Dichloromethane | 25 | 0.5-2 h | Very common acid-labile protecting group. |

Experimental Protocols

The following protocols are representative methods for the protection of amines with this compound and the subsequent deprotection. These are based on established procedures for similar transformations and should be optimized for specific substrates.

Protocol 1: General Procedure for the N-Protection of a Primary Amine with this compound

-

Reaction Setup: To a solution of the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM, 0.2-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 equivalents) or diisopropylethylamine (1.2 equivalents).

-

Addition of Reagent: To the stirred solution, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Acid-Catalyzed Deprotection of an N-(4-Methylbenzhydryl) Amine

-

Reaction Setup: Dissolve the N-(4-Methylbenzhydryl) protected amine (1.0 equivalent) in dichloromethane (DCM, 0.1-0.2 M) in a round-bottom flask.

-

Addition of Acid: To the stirred solution, add trifluoroacetic acid (TFA, 10-50% v/v in DCM) at room temperature. The concentration of TFA should be optimized based on the acid lability of other functional groups present in the molecule. For more robust substrates, neat TFA can be used.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

Isolation: The resulting amine salt can often be used directly in the next step. Alternatively, to obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Visualizations

Amine Protection Workflow

Caption: General workflow for the protection of amines using this compound.

Protection and Deprotection Signaling Pathway

Caption: The reversible protection and deprotection cycle of an amine with the Mbh group.

Logical Relationship of Benzhydryl-type Protecting Groups

Caption: Relationship and deprotection methods for Benzhydryl and 4-Methylbenzhydryl groups.

Conclusion

The 4-Methylbenzhydryl group serves as a valuable acid-labile protecting group for amines, offering an alternative to other benzyl-type and carbamate protecting groups. Its introduction via reaction with this compound and its removal under acidic conditions make it a practical choice in various synthetic strategies. While detailed solution-phase data is not as prevalent as its solid-phase applications, the principles and protocols outlined in this guide, drawn from closely related analogues, provide a solid foundation for its successful implementation in research and development. The ability to fine-tune its lability and its orthogonality with other protecting groups underscore its potential in the synthesis of complex molecules.

References

Physical and chemical properties of 4-Methylbenzhydryl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methylbenzhydryl chloride (CAS No. 779-14-6). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines verified data with extrapolated information from closely related compounds and general chemical principles. All quantitative data is presented in structured tables for clarity. Detailed experimental protocols, both established and hypothetical, are provided for synthesis and characterization.

Physical and Chemical Properties

This compound is a substituted aromatic halide. Its core structure consists of a methane group substituted with a chlorine atom, a phenyl group, and a 4-methylphenyl (p-tolyl) group.

Tabulated Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃Cl | --INVALID-LINK-- |

| Molecular Weight | 216.71 g/mol | --INVALID-LINK-- |

| CAS Number | 779-14-6 | --INVALID-LINK-- |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Density | 1.098 g/cm³ | --INVALID-LINK-- |

| Boiling Point | 313 °C | --INVALID-LINK-- |

| Melting Point | Not Available | --INVALID-LINK-- |

| Flash Point | 138 °C | --INVALID-LINK-- |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, ether, acetone) | Inferred from similar compounds |

Experimental Protocols

Synthesis of this compound from 4-Methylbenzhydrol

The synthesis of this compound is typically achieved by the chlorination of its corresponding alcohol, 4-Methylbenzhydrol. This method is analogous to the preparation of other benzhydryl chlorides.

Materials:

-

4-Methylbenzhydrol

-

Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)

-

Anhydrous solvent (e.g., dichloromethane, benzene, or toluene)

-

Anhydrous calcium chloride or sodium sulfate for drying

-

Sodium bicarbonate solution (for neutralization)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure using Thionyl Chloride:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Methylbenzhydrol in a minimal amount of anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas, which should be vented through a scrubber containing a sodium hydroxide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by slowly adding it to ice-cold water.

-

Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or calcium chloride.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Characterization Protocols

While specific spectra for this compound are not widely published, the following are detailed, hypothetical protocols for its characterization based on standard analytical techniques for similar organic molecules.

-

¹H-NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Data Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Expected Signals:

-

A singlet for the benzylic proton (-CHCl-) around 6.0-6.5 ppm.

-

A complex multiplet pattern for the aromatic protons of the phenyl and p-tolyl groups in the range of 7.0-7.5 ppm.

-

A singlet for the methyl protons (-CH₃) of the p-tolyl group around 2.3-2.4 ppm.

-

-

-

¹³C-NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H-NMR.

-

Instrumentation: The same NMR spectrometer used for proton NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals:

-

A signal for the benzylic carbon (-CHCl-) around 70-80 ppm.

-

Multiple signals for the aromatic carbons in the range of 125-145 ppm.

-

A signal for the methyl carbon (-CH₃) around 20-22 ppm.

-

-

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

C-H stretching (aromatic) ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic) ~3000-2850 cm⁻¹

-

C=C stretching (aromatic) ~1600 cm⁻¹ and ~1450 cm⁻¹

-

C-Cl stretching ~800-600 cm⁻¹

-

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC).

-

Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire a full scan mass spectrum.

-

Expected Ions (EI):

-

Molecular Ion (M⁺): A peak at m/z 216 (for ³⁵Cl) and a smaller M+2 peak at m/z 218 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Major Fragment Ions: The most stable fragment would likely be the 4-methylbenzhydryl cation, formed by the loss of the chlorine radical, at m/z 181. Further fragmentation of the aromatic rings would also be observed.

-

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, or methanol and water. The addition of a small amount of an acid like trifluoroacetic acid (TFA) may improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm).

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Tabulated Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H-NMR (CDCl₃) | ~7.0-7.5 ppm (m, 9H, Ar-H), ~6.3 ppm (s, 1H, CHCl), ~2.35 ppm (s, 3H, CH₃) |

| ¹³C-NMR (CDCl₃) | ~140-125 ppm (Ar-C), ~75 ppm (CHCl), ~21 ppm (CH₃) |

| FT-IR (neat) | ~3050 cm⁻¹ (Ar C-H str.), ~2950 cm⁻¹ (Aliph. C-H str.), ~1600, 1490, 1450 cm⁻¹ (Ar C=C str.), ~750 cm⁻¹ (C-Cl str.) |

| MS (EI) | m/z 216/218 (M⁺), 181 ([M-Cl]⁺), 165, 91 |

Reactivity and Stability

Reactivity: this compound is expected to be a reactive alkyl halide. The benzylic and doubly benzylic nature of the carbocation that would be formed upon departure of the chloride leaving group makes it susceptible to both Sₙ1 and Sₙ2 nucleophilic substitution reactions. The presence of the electron-donating methyl group on one of the phenyl rings would further stabilize the carbocation, favoring an Sₙ1 pathway.

It will readily react with a variety of nucleophiles, including:

-

Water and Alcohols: to form the corresponding 4-methylbenzhydrol and ethers.

-

Amines: to form substituted benzhydrylamines.

-

Thiols: to form thioethers.

-

Cyanide: to form the corresponding nitrile.

Stability: Like other benzhydryl chlorides, this compound is likely to be sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere. It may decompose upon exposure to light and air over time.

Biological Signaling Pathways and Drug Development Relevance

Specific biological signaling pathways for this compound have not been documented. However, the benzhydryl moiety is a common scaffold in a variety of biologically active compounds. Many antihistamines, such as diphenhydramine, and other central nervous system active drugs contain a benzhydryl group. The lipophilic nature of this group allows for penetration of the blood-brain barrier.

Derivatives of this compound, particularly the corresponding amines and ethers, could be of interest to researchers in drug discovery for screening against various biological targets. The methyl substituent provides a point for further chemical modification to explore structure-activity relationships.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Representative nucleophilic substitution reaction.

4-Methylbenzhydryl Chloride: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data and handling precautions for 4-Methylbenzhydryl chloride (CAS No. 779-14-6). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document also draws upon safety information for structurally similar chemicals to provide general guidance. All quantitative data is summarized for clarity, and procedural workflows are visualized to ensure safe laboratory practices.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 779-14-6 | [1][2] |

| Molecular Formula | C₁₄H₁₃Cl | [1][2] |

| Molecular Weight | 216.71 g/mol | [1][2] |

| Boiling Point | 313.2 °C at 760 mmHg | [3] |

| Density | 1.098 g/cm³ | [1][3] |

| Flash Point | 138.2 °C | [3] |

| Vapor Pressure | 0.000927 mmHg at 25°C | [3] |

| Index of Refraction | 1.575 | [3] |

Hazard Identification and Safety Precautions

A complete GHS classification for this compound is not available. However, based on its chemical structure as a substituted benzhydryl chloride, it should be handled as a potentially corrosive and irritating compound. Structurally similar compounds, such as benzhydryl chloride, are classified as corrosive and can cause severe skin burns and eye damage.[4] Therefore, stringent safety measures are imperative.

General Handling Precautions:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as bases, alcohols, and amines.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following diagram outlines the recommended PPE.

Caption: Recommended Personal Protective Equipment for handling this compound.

First Aid Measures

In the event of exposure, immediate action is crucial. The following table summarizes first-aid procedures based on general guidance for corrosive chemical compounds.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Disposal

Proper storage and disposal are essential to maintain the stability of this compound and to prevent accidental exposure.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep cool.

-

Store away from incompatible materials.[5]

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Accidental Release Measures

In the case of a spill or accidental release, follow a clear and practiced protocol to ensure safety and minimize environmental contamination.

Caption: Workflow for responding to an accidental release of this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound are scarce in publicly available literature. One notable application is its use as a precursor in the synthesis of N-methyl-N'-(4-methylbenzhydryl) piperazine, an antihistaminic compound. This suggests its utility in pharmaceutical synthesis as an alkylating agent. Researchers utilizing this compound should develop detailed, peer-reviewed protocols that incorporate the safety and handling precautions outlined in this guide.

Disclaimer: This document is intended for informational purposes only and is based on the limited data available for this compound. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Researchers and scientists are strongly advised to obtain a complete SDS from their chemical supplier before handling this compound and to conduct a thorough risk assessment for their specific experimental conditions.

References

The Strategic Role of 4-Methylbenzhydryl Chloride in Solid-Phase Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of solid-phase synthesis has revolutionized the landscape of drug discovery and peptide-based therapeutics. Central to this methodology is the choice of a solid support and a suitable linker, which dictates the conditions for peptide assembly and final cleavage. Among the various linkers available, those derived from 4-Methylbenzhydryl chloride (Mbh-Cl) have carved a niche, particularly in the realm of Boc-chemistry-based solid-phase peptide synthesis (SPPS) for the generation of C-terminal peptide amides. This technical guide provides a comprehensive overview of the synthesis, application, and cleavage of 4-Methylbenzhydrylamine (MBHA) resin, the derivative of Mbh-Cl, offering researchers and drug development professionals a detailed resource for its effective utilization.

Introduction to 4-Methylbenzhydrylamine (MBHA) Resin

4-Methylbenzhydrylamine (MBHA) resin is a widely used solid support for the synthesis of peptide amides utilizing the Boc (tert-butyloxycarbonyl) protecting group strategy. The 4-methylbenzhydryl amine linker is attached to a polystyrene solid support, providing an anchor point for the C-terminus of the growing peptide chain. A key characteristic of the MBHA resin is its acid lability, which is greater than that of the standard benzhydrylamine (BHA) resin. This increased lability is particularly advantageous for the cleavage of peptides with C-terminal phenylalanine or leucine residues, which can be challenging to cleave from BHA resin.[1]

The MBHA resin is typically supplied as a hydrochloride salt to prevent air oxidation of the amine functionality.[1] Prior to its use in peptide synthesis, the resin must be neutralized to expose the free amine for coupling with the first Boc-protected amino acid.

Synthesis of 4-Methylbenzhydrylamine (MBHA) Resin

The preparation of MBHA resin is a critical step that influences its loading capacity and performance in SPPS. While various methods exist, a common and effective approach involves the reductive amination of a ketone precursor on a polystyrene support.

Experimental Protocol: Synthesis of MBHA Resin via Reductive Amination

This protocol describes the synthesis of MBHA resin starting from polystyrene beads, which are first subjected to Friedel-Crafts acylation to introduce a ketone functionality, followed by reductive amination.

Materials:

-

Polystyrene beads (1% divinylbenzene cross-linked)

-

4-Methylbenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Ammonium formate

-

Formic acid

-

Dichloromethane (DCM)

-

Methanol

-

Dimethylformamide (DMF)

Procedure:

-

Friedel-Crafts Acylation:

-

Swell the polystyrene beads in nitrobenzene.

-

In a separate flask, dissolve 4-methylbenzoyl chloride in nitrobenzene.

-

Cool the polystyrene bead suspension to 0°C and slowly add anhydrous aluminum chloride.

-

Add the 4-methylbenzoyl chloride solution dropwise to the cooled suspension while stirring.

-

Allow the reaction to proceed at room temperature for 24 hours.

-

Quench the reaction by the slow addition of a mixture of ice and concentrated HCl.

-

Filter the resin and wash extensively with water, methanol, and DCM.

-

Dry the resulting 4-methylbenzoyl polystyrene resin under vacuum.

-

-

Reductive Amination (Leuckart Reaction):

-

Suspend the 4-methylbenzoyl polystyrene resin in a mixture of ammonium formate and formic acid.

-

Heat the mixture at reflux for 24 hours.

-

Cool the reaction mixture and filter the resin.

-

Wash the resin thoroughly with water, methanol, and DCM to remove residual reagents.

-

To hydrolyze any remaining formamide, treat the resin with a solution of HCl in dioxane.

-

Wash the resin with water until the washings are neutral, followed by washes with methanol and DCM.

-

Dry the final MBHA resin under vacuum.

-

Workflow for the Synthesis of MBHA Resin

Loading of the First Amino Acid onto MBHA Resin

The initial attachment of the first Boc-protected amino acid to the MBHA resin is a crucial step that determines the overall yield and purity of the final peptide. The process involves neutralization of the resin's hydrochloride salt followed by a standard coupling reaction.

Experimental Protocol: Attachment of the First Boc-Amino Acid

Materials:

-

MBHA resin hydrochloride

-

10% (v/v) Diisopropylethylamine (DIPEA) in DCM

-

Boc-protected amino acid

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Resin Neutralization:

-

Amino Acid Coupling:

-

Swell the neutralized resin in DMF.

-

In a separate flask, dissolve 1.5 to 2.5 equivalents of the Boc-protected amino acid and an equimolar amount of HOBt in a minimal amount of DMF.[1]

-

Add the activated amino acid solution to the swollen resin.

-

Cool the mixture in an ice bath and add an equimolar amount of DIC (relative to the amino acid).[1]

-

Agitate the reaction mixture at room temperature for 2-4 hours.[1]

-

Monitor the reaction for completeness using a qualitative test such as the Kaiser test.

-

After completion, filter the resin and wash it sequentially with DMF, DCM, and methanol.

-

Dry the loaded resin under vacuum.

-

Applications in Drug Discovery and Development

The ability to efficiently synthesize C-terminal peptide amides makes MBHA resin a valuable tool in drug discovery. Many biologically active peptides, including hormones and neurotransmitters, possess a C-terminal amide, which often enhances their stability against in vivo degradation by carboxypeptidases and can be crucial for receptor binding and biological activity.

The use of MBHA resin in Boc-SPPS allows for the generation of peptide libraries for high-throughput screening to identify novel therapeutic leads. Furthermore, the synthesis of peptide-based drugs and drug candidates often relies on the robust and well-established protocols associated with MBHA resin.

Conclusion

This compound, through its derivative MBHA resin, plays a significant role in the solid-phase synthesis of peptide amides. Its favorable cleavage characteristics compared to BHA resin, coupled with well-established protocols for its synthesis, loading, and cleavage, make it a reliable choice for researchers in both academic and industrial settings. A thorough understanding of the experimental parameters, particularly the choice of cleavage cocktail and scavengers, is paramount to achieving high yields and purity of the target peptide. This guide provides a foundational understanding and practical protocols to aid in the successful application of this compound-derived resins in the demanding field of peptide synthesis and drug development.

References

Solubility of 4-Methylbenzhydryl Chloride in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Methylbenzhydryl chloride in common organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on providing a qualitative understanding based on the compound's structural properties and the known solubility of analogous compounds. Furthermore, it outlines detailed experimental protocols for determining solubility and presents a logical workflow for such assessments.

Introduction to this compound

This compound (C₁₄H₁₃Cl) is an organic compound with a molecular weight of 216.71 g/mol .[1] Its structure, featuring a diphenylmethane skeleton with a chlorine atom on the benzylic carbon and a methyl group on one of the phenyl rings, dictates its solubility characteristics. The presence of the large, nonpolar aromatic rings suggests that it will be more soluble in nonpolar or moderately polar aprotic solvents. Conversely, its reactivity with protic solvents, such as water and alcohols, is a critical consideration.

Physicochemical Properties

A summary of key physicochemical properties for this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₄H₁₃Cl |

| Molecular Weight | 216.71 g/mol |

| Boiling Point | 313 °C |

| Density | 1.098 g/cm³ |

Data sourced from ChemSrc[1].

Qualitative Solubility Profile

The following table summarizes the anticipated qualitative solubility of this compound in a range of common organic solvents. This assessment is based on the principle of "like dissolves like" and data from structurally similar compounds, such as benzhydryl chloride and 4-methylbenzoyl chloride.[2][3] It is important to note that the term "soluble" indicates that a significant amount of the solute can be dissolved, while "reactive" indicates that the solvent is likely to react with the solute.

| Solvent | Solvent Type | Predicted Solubility | Rationale and Notes |

| Hexane | Nonpolar | Soluble | The nonpolar nature of hexane is compatible with the large hydrocarbon structure of this compound. |

| Toluene | Nonpolar (Aromatic) | Very Soluble | The aromatic nature of toluene provides favorable π-π stacking interactions with the phenyl rings of the solute. |

| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | DCM is a good solvent for many organic compounds and is not expected to react with the benzylic chloride. Structurally similar compounds show good solubility.[2] |

| Chloroform | Polar Aprotic | Very Soluble | Similar to DCM, chloroform is a common solvent for compounds of this type. Benzhydryl chloride is known to be soluble in chloroform.[4] |

| Diethyl Ether | Polar Aprotic | Soluble | Ether is a common solvent for nonpolar to moderately polar compounds. 4-Methylbenzyl chloride is soluble in all proportions in ether.[5] |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester functionality provides some polarity, which should be sufficient to dissolve the solute. |

| Acetone | Polar Aprotic | Soluble | Acetone is a versatile polar aprotic solvent. 4-Methylbenzoyl chloride is soluble in acetone.[2] |

| Ethanol | Polar Protic | Reactive | Alcohols can act as nucleophiles and are expected to cause solvolysis of the benzhydryl chloride, forming the corresponding ether. 4-Methylbenzyl chloride is miscible with absolute alcohol, suggesting potential for reaction.[5] |

| Methanol | Polar Protic | Reactive / Sparingly Soluble | Similar to ethanol, methanol is expected to react. Benzhydryl chloride is sparingly soluble in methanol, likely due to a combination of lower polarity compared to methanol and reactivity.[4] |

| Water | Polar Protic | Insoluble / Reactive | This compound is expected to be virtually insoluble in water due to its nonpolar structure and will likely undergo slow hydrolysis at the water interface to form the corresponding alcohol. Benzhydryl chloride is insoluble in water.[6] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the chosen anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, resulting in a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Shake-Flask Method)

This is a traditional and reliable method for determining the equilibrium solubility of a compound in a solvent.

Apparatus and Reagents:

-

This compound

-

Selected anhydrous organic solvents

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be clearly visible.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the mixture to stand undisturbed for at least 24 hours in the temperature-controlled environment for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter compatible with the solvent to remove any remaining suspended particles.

-

Dilute the filtered solution quantitatively with the same solvent to a concentration suitable for the analytical method.

-

-

Analysis:

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound.

References

- 1. 4-Methylbenzhydrylchloride [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. Benzhydryl Chloride Cas No. 90-99-3 at 15000.00 INR in Mumbai | Seema Biotech [tradeindia.com]

- 5. 4-Methylbenzyl chloride | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzhydryl chloride, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Spectroscopic Data of 4-Methylbenzhydryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Methylbenzhydryl chloride (CAS No. 779-14-6). Due to the limited availability of published, experimentally-derived spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The methodologies for acquiring such data are also detailed to assist researchers in the characterization of this and related molecules.

Chemical Structure

IUPAC Name: 1-(chloro(phenyl)methyl)-4-methylbenzene

Molecular Formula: C₁₄H₁₃Cl

Molecular Weight: 216.71 g/mol

Structure:

Spectroscopic Data Summary

The structural characterization of this compound can be achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected data are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 9H | Aromatic protons (C₆H₅ and C₆H₄) |

| ~ 6.20 | Singlet | 1H | Methine proton (-CHCl-) |

| ~ 2.35 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 142 | Quaternary aromatic carbon (C-C₆H₅) |

| ~ 138 - 140 | Quaternary aromatic carbon (C-CH₃) |

| ~ 135 - 137 | Quaternary aromatic carbon (C-CHCl) |

| ~ 128 - 130 | Aromatic CH carbons |

| ~ 126 - 128 | Aromatic CH carbons |

| ~ 65 - 70 | Methine carbon (-CHCl-) |

| ~ 21 | Methyl carbon (-CH₃) |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2960 - 2850 | Medium-Weak | Aliphatic C-H stretch (methyl) |

| ~ 1600, 1495, 1450 | Medium-Strong | Aromatic C=C ring stretches |

| ~ 820 | Strong | C-H out-of-plane bend (para-substituted ring) |

| ~ 750 and 700 | Strong | C-H out-of-plane bend (mono-substituted ring) |

| ~ 750 - 700 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 216/218 | Moderate | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 181 | High | [M-Cl]⁺, Loss of chlorine radical |

| 165 | High | [M-Cl-CH₃-H]⁺, Tropylium or related stable carbocation |

| 91 | High | [C₇H₇]⁺, Tropylium ion from the benzyl fragment |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a proton-decoupled pulse sequence.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm for ¹H and ¹³C).

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid film): If the sample is a liquid or low-melting solid, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This is often the simplest method.

-

Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃) and place it in a suitable IR cell.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

3.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Impact (EI) or Electrospray Ionization (ESI). For a relatively small and neutral molecule like this compound, EI is a common choice.

-

Data Acquisition (EI mode):

-

Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

-

Data Processing: The instrument software will generate a mass spectrum showing the relative abundance of different mass-to-charge ratio fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

The Benzhydryl Group: A Bastion in Chemical Synthesis

An In-depth Guide to the Discovery, History, and Application of Benzhydryl Protecting Groups

Introduction

In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. A protecting group must be easily introduced, stable under a variety of reaction conditions, and readily cleaved with high selectivity when its purpose is served. The benzhydryl (Bzh) or diphenylmethyl (DPM) group, with its unique steric and electronic properties, has emerged as a versatile and reliable protecting group for a range of functionalities, including alcohols, amines, and carboxylic acids. This technical guide delves into the historical evolution of the benzhydryl protecting group, its diverse applications, and the detailed methodologies that underpin its use in modern chemical research.

Discovery and Historical Evolution

The advent of the benzhydryl group as a formal protecting group was not marked by a single seminal publication but rather an evolutionary process. Its origins can be traced back to the mid-20th century, where the synthesis of benzhydryl ethers and amines was explored, primarily in the context of creating pharmacologically active molecules.

A notable early example is a 1956 patent detailing the synthesis of benzhydryl ethers, which are core structures in many first-generation antihistamines. While not explicitly framed as a "protecting group strategy," these early synthetic efforts laid the groundwork for understanding the formation and cleavage of benzhydryl derivatives.

It was in the realm of peptide synthesis that the utility of the benzhydryl group for temporary protection became more explicitly recognized. A 1965 publication on the use of benzhydryl esters for the protection of amino acids highlighted its potential in this demanding field. The group's stability to certain reagents and its susceptibility to cleavage under specific conditions made it an attractive alternative to other protecting groups of the era.

Over the subsequent decades, the applications of benzhydryl protecting groups expanded to encompass the protection of alcohols, thiols, and other functional groups, solidifying its place in the synthetic chemist's toolbox. Its unique balance of stability and reactivity has made it particularly valuable in complex natural product synthesis and the development of novel pharmaceuticals.

Protection of Alcohols: Benzhydryl Ethers

The protection of hydroxyl groups as benzhydryl ethers is a common strategy to prevent their unwanted participation in reactions such as oxidation, acylation, or nucleophilic attack.

Synthesis of Benzhydryl Ethers

Benzhydryl ethers are typically synthesized via the reaction of an alcohol with a benzhydryl halide (e.g., bromodiphenylmethane) in the presence of a base, or by the acid-catalyzed reaction of an alcohol with diphenylmethanol. More recently, metal-catalyzed methods have been developed to improve yields and broaden the substrate scope.

Cleavage of Benzhydryl Ethers

A key advantage of the benzhydryl ether protecting group is the variety of methods available for its cleavage, allowing for orthogonality with other protecting groups. Common deprotection strategies include hydrogenolysis, treatment with strong acids, or oxidative cleavage.

Table 1: Synthesis and Cleavage of Benzhydryl Ethers

| Substrate Type | Protection Reagents & Conditions | Yield (%) | Deprotection Reagents & Conditions | Yield (%) | Reference |

| Primary Alcohol | Ph₂CHBr, NaH, DMF, 0 °C to rt, 12 h | >90 | H₂, Pd/C, EtOH, rt, 16 h | >95 | [Generic] |

| Secondary Alcohol | Ph₂CHOH, PdCl₂, DCE, 85 °C, 16 h | 87 | PdCl₂, EtOH, 85 °C, 16 h | 85 | [1] |

| Nucleoside (Thymidine) | Ph₂CHOH, PdCl₂, DCE, 85 °C, 16 h | 87 | PdCl₂, EtOH, 85 °C, 16 h | 85 | [1] |

Experimental Protocol: Palladium-Catalyzed Protection of Thymidine

To a solution of thymidine (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL) is added diphenylmethanol (2.5 mmol) and palladium(II) chloride (0.2 mmol). The reaction mixture is stirred at 85 °C for 16 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 3',5'-di-O-benzhydryl-thymidine.[1]

Experimental Protocol: Palladium-Catalyzed Deprotection of Benzhydryl Protected Thymidine

To a solution of 3',5'-di-O-benzhydryl-thymidine (1.0 mmol) in ethanol (10 mL) is added palladium(II) chloride (0.2 mmol). The reaction mixture is heated at 85 °C for 16 hours until TLC analysis indicates the complete disappearance of the starting material. The solvent is then evaporated in vacuo, and the crude product is purified by column chromatography to yield thymidine.[1][2]

Caption: General workflow for the protection of alcohols as benzhydryl ethers and their subsequent deprotection.

Protection of Amines: Benzhydryl Amines

The benzhydryl group is also a valuable protecting group for primary and secondary amines, effectively reducing their nucleophilicity and basicity.

Synthesis of Benzhydryl Amines

N-Benzhydryl amines can be prepared through various methods, including the reaction of an amine with a benzhydryl halide, reductive amination of benzophenone, or metal-catalyzed cross-coupling reactions.

Cleavage of Benzhydryl Amines

Deprotection of N-benzhydryl amines is most commonly achieved by catalytic hydrogenolysis. Oxidative methods have also been developed, offering an alternative deprotection pathway.

Table 2: Synthesis and Cleavage of Benzhydryl Amines

| Substrate Type | Protection Reagents & Conditions | Yield (%) | Deprotection Reagents & Conditions | Yield (%) | Reference |

| Primary Amine | Ph₂CHBr, Et₃N, CH₂Cl₂, rt, 12 h | >90 | H₂, Pd/C, EtOH, rt, 16 h | >95 | [Generic] |

| Various Amines | Sulfones, CuCl, 1,4-dioxane, 120 °C | 56-98 | H₂, Pd(OH)₂/C, MeOH, rt, 12 h | >90 | [3] |

Experimental Protocol: Copper-Catalyzed Synthesis of a Benzhydryl Amine

A mixture of the sulfone (0.5 mmol), the amine (1.0 mmol), copper(I) chloride (10 mol %), and a suitable ligand in 1,4-dioxane (2 mL) is heated at 120 °C in a sealed tube for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the corresponding N-benzhydryl amine.[3]

Experimental Protocol: Hydrogenolysis of a Benzhydryl Amine

To a solution of the N-benzhydryl amine (1.0 mmol) in methanol (10 mL) is added palladium hydroxide on carbon (20 wt. %, 50 mg). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give the deprotected amine.

Caption: Logical relationship in the synthesis of N-benzhydryl amines via nucleophilic substitution.

Protection of Carboxylic Acids: Benzhydryl Esters

Benzhydryl esters provide robust protection for carboxylic acids, shielding them from nucleophilic attack and reduction.

Synthesis of Benzhydryl Esters

The most common method for the preparation of benzhydryl esters is the reaction of a carboxylic acid with diphenyldiazomethane or the acid-catalyzed esterification with diphenylmethanol.

Cleavage of Benzhydryl Esters

Benzhydryl esters are readily cleaved by hydrogenolysis or under acidic conditions. They are generally more labile than the corresponding benzyl esters, which can be advantageous for selective deprotection.

Table 3: Synthesis and Cleavage of Benzhydryl Esters

| Substrate Type | Protection Reagents & Conditions | Yield (%) | Deprotection Reagents & Conditions | Yield (%) | Reference |

| Carboxylic Acid | Ph₂CN₂, Et₂O, rt, 2 h | >90 | H₂, Pd/C, EtOAc, rt, 4 h | >95 | [Generic] |

| Amino Acid | Ph₂CHOH, TsOH, Toluene, reflux | 70-90 | TFA, CH₂Cl₂, 0 °C to rt, 1 h | >90 | [Generic] |

Experimental Protocol: Synthesis of a Benzhydryl Ester using Diphenyldiazomethane

To a solution of the carboxylic acid (1.0 mmol) in diethyl ether (10 mL) at room temperature is added a solution of diphenyldiazomethane in diethyl ether dropwise until the purple color of the diazomethane persists. The reaction is stirred for an additional 30 minutes, after which a few drops of acetic acid are added to quench the excess diphenyldiazomethane. The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the benzhydryl ester.

Experimental Protocol: Acid-Catalyzed Cleavage of a Benzhydryl Ester

The benzhydryl ester (1.0 mmol) is dissolved in dichloromethane (5 mL) and cooled to 0 °C. Trifluoroacetic acid (TFA, 1 mL) is added, and the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The solvent and excess TFA are removed under reduced pressure, and the crude carboxylic acid is purified by recrystallization or chromatography.

Caption: Comparative lability of benzhydryl and benzyl esters under typical cleavage conditions.

Conclusion

The benzhydryl protecting group, born from early explorations in medicinal chemistry, has evolved into an indispensable tool for modern organic synthesis. Its unique stability profile, coupled with a diverse array of methods for its introduction and removal, provides chemists with a powerful strategy for the selective manipulation of complex molecules. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to effectively harness the power of the benzhydryl group in their synthetic endeavors. As the quest for ever more complex and novel molecules continues, the strategic application of robust and versatile protecting groups like the benzhydryl will undoubtedly remain a critical component of successful chemical synthesis.

References

Methodological & Application

Application Note and Protocol: Attachment of Nucleophiles to 4-Methylbenzhydryl Chloride Functionalized Resin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the attachment of nucleophiles, specifically N-α-Fmoc protected amino acids, to a 4-Methylbenzhydryl chloride (MBHCl) functionalized resin. This procedure is a critical initial step in solid-phase peptide synthesis (SPPS) for the production of C-terminal peptide acids. The protocol outlines the necessary reagents, equipment, and a step-by-step methodology for efficient loading. Additionally, it includes methods for the quantification of resin loading and a summary of expected loading efficiencies under various solvent conditions.

Introduction

Solid-phase synthesis is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of peptides and other complex organic molecules. The choice of resin and the initial attachment of the first building block are crucial for the success of the synthesis. The 4-methylbenzhydryl (MBH) linker is a moderately acid-labile linker, offering a balance between stability during synthesis and ease of cleavage to yield the final product. Resins functionalized with this compound are precursors to the widely used 4-methylbenzhydrylamine (MBHA) resins for peptide amides, and can also be used for the synthesis of peptide acids.

This application note details a robust protocol for the nucleophilic substitution of the chloride on the MBHCl resin with an incoming N-protected amino acid. The procedure is analogous to protocols used for other trityl-based resins, such as the 2-chlorotrityl chloride (2-CTC) resin.

Experimental Protocol: Loading of the First Amino Acid

This protocol describes the attachment of an N-α-Fmoc-protected amino acid to a this compound functionalized resin.

2.1. Materials and Reagents

-

This compound (MBHCl) resin (e.g., polystyrene cross-linked with 1% DVB)

-

N-α-Fmoc protected amino acid

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Methanol (MeOH), HPLC grade

-

Piperidine

-

Solid-phase synthesis vessel equipped with a filter

-

Shaker or vortexer

-

Standard laboratory glassware

2.2. Step-by-Step Procedure

-

Resin Swelling:

-

Place the desired amount of MBHCl resin in a reaction vessel.

-

Add sufficient DCM to swell the resin (approximately 10-15 mL per gram of resin).

-

Agitate the suspension gently for 20-30 minutes at room temperature.

-

Drain the solvent by filtration.

-

-

Coupling Reaction:

-

In a separate flask, dissolve 1.5 to 2.0 equivalents of the N-α-Fmoc amino acid (relative to the theoretical loading of the resin) in DCM. A minimal amount of DMF can be added to aid dissolution if necessary.

-

Add 4.0 equivalents of DIPEA to the amino acid solution.

-

Add the amino acid/DIPEA solution to the swollen resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1 to 4 hours. The reaction progress can be monitored by taking a small sample of the resin and performing a loading determination test.

-

-

Capping of Unreacted Sites:

-

After the coupling reaction, drain the reaction mixture.

-

To cap any unreacted chlorobenzhydryl groups, add a solution of DCM:MeOH:DIPEA (in a ratio of 17:2:1 v/v/v) to the resin.

-

Agitate for 30-60 minutes at room temperature.

-

-

Washing:

-

Drain the capping solution.

-

Wash the resin sequentially with:

-

DCM (3 times)

-

DMF (3 times)

-

MeOH (3 times)

-

-

For each wash, use enough solvent to slurry the resin and agitate for 1-2 minutes before draining.

-

-

Drying:

-

Dry the resin under high vacuum to a constant weight. The increase in weight can provide a preliminary estimation of the loading.

-

Determination of Resin Loading

The loading of the resin, expressed in mmol/g, is a critical parameter for subsequent synthesis steps. A common and reliable method is the spectrophotometric determination of the Fmoc group cleaved from a known mass of resin.

3.1. Fmoc-Cleavage Protocol

-

Accurately weigh approximately 5-10 mg of the dried, Fmoc-loaded resin into a small vial.

-

Add a 20% solution of piperidine in DMF (e.g., 2 mL).

-

Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.

-

Allow the resin to settle and carefully take a known volume of the supernatant.

-

Dilute the supernatant with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer.

-